Cas no 22012-07-3 (Piperazine,1-dibenz[b,f]oxepin-10-yl-4-ethyl-)
![Piperazine,1-dibenz[b,f]oxepin-10-yl-4-ethyl- structure](https://www.kuujia.com/scimg/cas/22012-07-3x500.png)
22012-07-3 structure
Product name:Piperazine,1-dibenz[b,f]oxepin-10-yl-4-ethyl-
Piperazine,1-dibenz[b,f]oxepin-10-yl-4-ethyl- Chemical and Physical Properties
Names and Identifiers
-
- Piperazine,1-dibenz[b,f]oxepin-10-yl-4-ethyl-
- 1-benzo[b][1]benzoxepin-5-yl-4-ethylpiperazine
- RMI 61063
- DTXSID20176453
- 22012-07-3
- BRN 0565622
- Piperazine, 1-dibenz(b,f)oxepin-10-yl-4-ethyl-
- 1-Dibenz(b,f)oxepin-10-yl-4-ethylpiperazine
-
- Inchi: InChI=1S/C20H22N2O/c1-2-21-11-13-22(14-12-21)18-15-16-7-3-5-9-19(16)23-20-10-6-4-8-17(18)20/h3-10,15H,2,11-14H2,1H3
- InChI Key: TZNQMGNBOKXNIM-UHFFFAOYSA-N
- SMILES: C1C2=C(OC3C=CC=CC=3C(N3CCN(CC)CC3)=C2)C=CC=1
Computed Properties
- Exact Mass: 306.17336
- Monoisotopic Mass: 306.173213330g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
- Complexity: 427
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 15.7Ų
- XLogP3: 4
Experimental Properties
- PSA: 19.62
Piperazine,1-dibenz[b,f]oxepin-10-yl-4-ethyl- Related Literature
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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